molecular formula C15H21IN2OS B14801213 N-(heptylcarbamothioyl)-2-iodobenzamide

N-(heptylcarbamothioyl)-2-iodobenzamide

Cat. No.: B14801213
M. Wt: 404.3 g/mol
InChI Key: AXGCPDLXWSQCFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptylcarbamothioyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with heptyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(heptylcarbamothioyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(heptylcarbamothioyl)-2-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(heptylcarbamothioyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(heptylcarbamothioyl)-4-iodobenzamide: Similar structure but with the iodine atom at the 4-position.

    N-(heptylcarbamothioyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-(heptylcarbamothioyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

N-(heptylcarbamothioyl)-2-iodobenzamide is unique due to the presence of the iodine atom at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs with different halogen atoms or substitution patterns.

Properties

Molecular Formula

C15H21IN2OS

Molecular Weight

404.3 g/mol

IUPAC Name

N-(heptylcarbamothioyl)-2-iodobenzamide

InChI

InChI=1S/C15H21IN2OS/c1-2-3-4-5-8-11-17-15(20)18-14(19)12-9-6-7-10-13(12)16/h6-7,9-10H,2-5,8,11H2,1H3,(H2,17,18,19,20)

InChI Key

AXGCPDLXWSQCFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NC(=O)C1=CC=CC=C1I

Origin of Product

United States

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